Histopine can be derived through chemical synthesis from histidine, an essential amino acid found in various proteins. Its synthesis often involves reactions with other organic compounds, such as pyruvic acid.
Histopine belongs to the class of compounds known as amino acid derivatives. Specifically, it is categorized under biogenic amines due to its origins from amino acids and its biological significance.
The synthesis of histopine typically involves reductive alkylation methods. A common approach involves reacting (S)-histidine with pyruvic acid in the presence of sodium cyanoborohydride or other reducing agents. This method allows for the formation of a diastereomeric mixture of histopine.
Histopine has a complex molecular structure characterized by its amino acid backbone with additional functional groups introduced during synthesis. The specific structure includes:
The molecular formula for histopine is . The compound exhibits chirality due to the presence of stereocenters originating from the histidine precursor.
Histopine participates in several chemical reactions typical of biogenic amines:
Histopine acts primarily by being converted into histamine through enzymatic decarboxylation. Histamine then binds to specific receptors (H1, H2, H3, H4) in various tissues, mediating physiological responses such as vasodilation, increased gastric acid secretion, and neurotransmission.
The binding affinity and activity of histamine at its receptors are influenced by the structural characteristics imparted by its precursor, histopine. Studies indicate that modifications at the imidazole ring can significantly affect receptor interactions.
Spectroscopic methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized histopine.
Histopine has several applications in scientific research:
Histopine (C₈H₁₄N₂O₄), systematically named N-(1-carboxyethyl)histidine, is a non-proteinogenic amino acid derivative belonging to the opine class of compounds. It is biosynthesized through the reductive condensation of L-histidine and pyruvate, catalyzed by specific enzymes encoded by pathogenic bacteria. Structurally, histopine retains the imidazole ring characteristic of histidine while incorporating a carboxyethyl side chain, which confers unique chemical properties. Unlike proteinogenic amino acids, histopine serves no direct role in primary metabolism but functions as a specialized metabolite involved in nutrient transfer between pathogenic bacteria and their host plants. Its formation is diagnostic for specific crown gall infections, making it a biochemical marker for plant pathogen interactions [4] [7].
The discovery of histopine is inextricably linked to crown gall disease research pioneered by J. Schell and M. Van Montagu (1970s–1980s). Initial studies focused on Agrobacterium tumefaciens T-DNA-encoded enzymes that synthesize opines as carbon/nitrogen sources. While octopine and nopaline were characterized first, histopine was identified in 1983 by biochemical screening of tumor-specific metabolites using paper electrophoresis and chromatographic techniques. Key developments include:
Table 1: Key Structural and Biochemical Properties of Histopine
Property | Description |
---|---|
Chemical Formula | C₈H₁₄N₂O₄ |
IUPAC Name | (2S)-2-Amino-3-(1H-imidazol-4-yl)-N-[(1R)-1-carboxyethyl]propanamide |
Biosynthetic Substrates | L-Histidine + Pyruvate |
Catalyzing Enzyme | Histopine Synthase (EC 1.5.1.X) |
Molecular Weight | 202.21 g/mol |
Characteristic Functional Groups | Imidazole ring, α-amino group, carboxylate groups, amide bond |
Histopine belongs to three intersecting chemical ontologies:
Taxonomically, histopine-producing strains are confined to:
Phylogenetic studies confirm histopine synthase genes (hisC/A) reside on Ri/Ti plasmids within a conserved his operon, co-localized with catabolic and regulatory genes [4].
Histopine is a model compound for studying:
Recent studies utilize histopine as a biomarker for detecting latent Agrobacterium infections in vineyards (2023) and in designing opine-responsive gene switches for synthetic biology (2024) [7].
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